N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa (FXa) , a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting, converting prothrombin to thrombin, which then acts to convert fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent activator of platelets . Therefore, the compound’s action affects both the coagulation pathway and platelet function.
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation result in an antithrombotic effect . This means the compound can prevent the formation of harmful blood clots. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and solubility, potentially affecting its bioavailability. Additionally, the presence of other drugs could influence its action through potential drug-drug interactions .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-14-19(10-12-21(16)24-13-5-4-8-22(24)25)23-28(26,27)20-11-9-17-6-2-3-7-18(17)15-20/h9-12,14-15,23H,2-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWBDDMEJUTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.